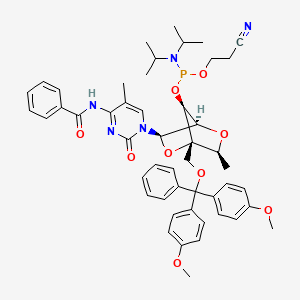

5'-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite)

Description

Introduction to 5′-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite)

Historical Development of Modified Nucleoside Phosphoramidites

The evolution of nucleoside phosphoramidites began with the advent of solid-phase oligonucleotide synthesis in the 1980s, which necessitated stable, reactive monomers for automated chain assembly. Early phosphoramidites relied on simple protecting groups like dimethoxytrityl (DMT) at the 5′-position and β-cyanoethyl groups on the phosphate moiety. However, unmodified DNA oligonucleotides faced limitations in therapeutic applications due to rapid nuclease degradation and low binding affinity to RNA targets.

The introduction of 2′-O-modifications, such as 2′-O-methyl and 2′-O-methoxyethyl (MOE) groups, marked a turning point. MOE-modified oligonucleotides exhibited improved nuclease resistance and RNA hybridization but required further optimization to reduce steric bulk and synthetic complexity. This led to the development of constrained analogs, including locked nucleic acids (LNAs) in the late 1990s, which enforced a rigid C3′-endo sugar pucker through a 2′-O,4′-C methylene bridge. While LNAs demonstrated exceptional target affinity, their pronounced helical preorganization sometimes resulted in off-target effects and hepatotoxicity in vivo.

In the early 2010s, constrained ethyl (cEt) modifications emerged as a hybrid approach, combining the conformational control of LNAs with the synthetic tractability of MOE. The cEt bridge—a 2′-O-ethyl group linked to the 4′-carbon via a methylene group—restricts sugar puckering while maintaining favorable hydration and steric profiles. The synthesis of cEt phosphoramidites, including 5′-ODMT cEt N-Bzm5 C Phosphoramidite, became feasible through advances in stereoselective mesylation and nucleophilic displacement reactions, enabling multigram-scale production.

Structural Classification Within Constrained Ethyl (cEt) Nucleic Acid Analogues

5′-ODMT cEt N-Bzm5 C Phosphoramidite belongs to the class of bicyclic nucleic acid (BNA) analogs characterized by a fused bicyclo[2.2.1]heptane structure. Its core features include:

1. 5′-ODMT Protecting Group : The dimethoxytrityl group prevents unintended chain elongation during solid-phase synthesis and is selectively removed under mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane).

2. Constrained Ethyl (cEt) Sugar Modification : The 2′-O-ethyl-4′-C-methylene bridge locks the ribose in a C3′-endo conformation, mimicking the A-form geometry of RNA duplexes. This preorganization enhances hybridization energy (ΔTm ≈ +3–5°C per modification) and reduces conformational entropy penalties upon target binding.

3. N-Bzm5 Cytosine Nucleobase : The exocyclic amine of cytosine is protected with a benzamidomethyl (Bzm) group, preventing side reactions during phosphoramidite coupling. This protecting group is stable under standard synthesis conditions but cleaved efficiently during ammonia-mediated deprotection.

Table 1: Structural Comparison of cEt with Related Modifications

| Feature | cEt BNA | LNA | MOE-RNA |

|---|---|---|---|

| Bridge Type | 2′-O-ethyl-4′-C-methylene | 2′-O,4′-C-methylene | 2′-O-methoxyethyl |

| Sugar Pucker | C3′-endo | C3′-endo | C3′-endo (dynamic) |

| ΔTm per Modification | +3.5°C | +4.0°C | +2.0°C |

| Nuclease Resistance | >100-fold vs. DNA | >50-fold vs. DNA | 10-fold vs. DNA |

| Synthetic Complexity | Moderate | High | Low |

Data derived from crystallographic and biophysical studies.

The cEt modification’s reduced steric bulk compared to LNA allows for better tolerability in vivo, as evidenced by improved therapeutic indices in preclinical models. Furthermore, the ethyl bridge’s flexibility balances preorganization and hydration, minimizing nonspecific protein interactions.

Role in Modern Oligonucleotide Therapeutics

5′-ODMT cEt N-Bzm5 C Phosphoramidite has become indispensable in synthesizing antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) for treating metabolic and cardiovascular diseases. Its contributions to therapeutic oligonucleotides include:

Enhanced Pharmacokinetics : cEt-modified ASOs exhibit prolonged plasma half-lives due to increased resistance to 3′-exonuclease degradation. For example, cEt-modified ASOs targeting apolipoprotein C-III showed a 7-fold increase in circulation time compared to MOE counterparts in primate studies.

Improved Potency : The constrained ethyl moiety’s rigid sugar pucker enhances Watson-Crick pairing, enabling shorter oligonucleotide sequences (12–16 nucleotides) to achieve equivalent gene silencing compared to 20-mer MOE ASOs. This reduces synthesis costs and mitigates off-target effects.

Versatile Chemical Compatibility : The N-Bzm5 protecting group on cytosine ensures high coupling efficiencies (>99%) during solid-phase synthesis, critical for manufacturing long oligonucleotides with multiple cEt modifications.

Case Study: cEt-Modified ASOs in Metabolic Disease

A 2024 study utilizing 5′-ODMT cEt N-Bzm5 C Phosphoramidite synthesized ASOs targeting PCSK9, a regulator of LDL cholesterol. The cEt-modified ASOs reduced hepatic PCSK9 mRNA by 85% in murine models, outperforming both LNA and MOE analogs in efficacy and duration of action.

Properties

CAS No. |

1197033-17-2 |

|---|---|

Molecular Formula |

C49H56N5O9P |

Molecular Weight |

890.0 g/mol |

IUPAC Name |

N-[1-[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C49H56N5O9P/c1-32(2)54(33(3)4)64(60-29-15-28-50)63-43-42-46(53-30-34(5)44(52-47(53)56)51-45(55)36-16-11-9-12-17-36)62-48(43,35(6)61-42)31-59-49(37-18-13-10-14-19-37,38-20-24-40(57-7)25-21-38)39-22-26-41(58-8)27-23-39/h9-14,16-27,30,32-33,35,42-43,46H,15,29,31H2,1-8H3,(H,51,52,55,56)/t35-,42+,43-,46+,48-,64?/m0/s1 |

InChI Key |

BDTXILPCBUAYPJ-USFFSJIASA-N |

Isomeric SMILES |

C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=C(C(=NC3=O)NC(=O)C4=CC=CC=C4)C)OP(N(C(C)C)C(C)C)OCCC#N)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Canonical SMILES |

CC1C2(C(C(O1)C(O2)N3C=C(C(=NC3=O)NC(=O)C4=CC=CC=C4)C)OP(N(C(C)C)C(C)C)OCCC#N)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Origin of Product |

United States |

Preparation Methods

Table 1: Reaction Conditions for Phosphitylation

| Parameter | Value |

|---|---|

| Molar ratio (Nucleoside:Reagent) | 1:2 |

| Temperature | Room temperature (20–25°C) |

| Reaction time | 30 minutes |

| Solvent | Anhydrous dichloromethane |

| Yield | 85–90% |

The reaction proceeds under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the chlorophosphoramidite. DIPEA (4 equiv.) is added to neutralize HCl, ensuring the reaction remains anhydrous.

Purification and Isolation

Crude product purification is achieved via silica gel chromatography , using a gradient of n-hexane and ethyl acetate (4:1 v/v) to elute the desired phosphoramidite. Key considerations include:

Table 2: Purification Metrics

| Parameter | Value |

|---|---|

| Purity (HPLC) | >95% |

| Recovery rate | 83–87% |

| Storage conditions | -20°C, sealed, moisture-free |

Structural Characterization

Post-synthesis validation employs multiple analytical techniques to confirm the identity and purity of the product:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

High-Performance Liquid Chromatography (HPLC)

Optimization Strategies

Moisture Control

The use of anhydrous solvents and molecular sieves prevents hydrolysis of the phosphoramidite. Reactions conducted under ambient humidity (>30%) result in <50% yield due to side reactions.

Temperature Sensitivity

Elevated temperatures (>30°C) during phosphitylation lead to trityl group cleavage , necessitating strict temperature control.

Chemical Reactions Analysis

Types of Reactions

5’-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphorothioate analogs.

Reduction: Reduction reactions can be used to remove protective groups.

Substitution: The compound can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as dithiothreitol (DTT), and various organic solvents . The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include modified oligonucleotides with enhanced stability and binding affinity . These modifications are crucial for the compound’s effectiveness in antisense applications .

Scientific Research Applications

5’-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5’-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite) involves its incorporation into antisense oligonucleotides, which bind to complementary RNA sequences . This binding prevents the translation of target mRNA into proteins, effectively silencing specific genes . The compound’s modifications enhance its stability and binding affinity, making it a potent tool for gene regulation .

Comparison with Similar Compounds

Structural and Functional Differences

The cEt modification is shared among LNA analogs, but variations in nucleobase protection and substituents lead to distinct biochemical properties. Below is a comparison with two closely related analogs:

5'-ODMT cEt G Phosphoramidite (Amidite)

- Nucleobase : Guanine (G), protected with isobutyryl (iBu) or other groups.

- Molecular Formula : C₄₆H₅₆N₇O₉P

- Molecular Weight : 881.95 g/mol

- CAS Number : 945628-66-0

- Key Features : Demonstrates high antisense activity and safety in preclinical studies. The guanine base enables stronger Watson-Crick pairing with cytosine in target sequences .

5'-ODMT cEt m5U Phosphoramidite (Amidite)

- Nucleobase : 5-Methyluridine (m5U).

- Molecular Formula : C₄₄H₅₃N₄O₉P

- Molecular Weight : 837.90 g/mol (approximate)

- CAS Number : 1197033-22-9

- Key Features : Methylation at the uracil 5-position improves base-stacking interactions and nuclease resistance. Widely used in siRNA and antisense applications .

Standard DNA Phosphoramidites

- Example : DMT-dC(Bz)-CE Phosphoramidite.

- Key Features : Lacks the cEt bridge, resulting in lower thermal stability (ΔTm ≈ +2–8°C for cEt vs. DNA) and faster exonuclease degradation .

Pharmacokinetic and Thermodynamic Properties

| Property | 5'-ODMT cEt N-Bzm5 C | 5'-ODMT cEt m5U | Standard DNA |

|---|---|---|---|

| Tm Increase (ΔTm) | +4–10°C | +3–8°C | Baseline |

| Exonuclease Resistance | High | Moderate-High | Low |

| Synthesis Yield | 65–75% | 60–70% | 80–90% |

| Bioavailability | Enhanced cellular uptake | Similar to cEt-C | Limited |

- Thermodynamics : The cEt modification increases melting temperatures (Tm) by restricting conformational flexibility, improving duplex stability .

- Pharmacokinetics : ODMT formulations (e.g., enalapril ODMT) show faster absorption (mean transit time reduced by ~5 minutes) compared to conventional tablets, though distribution and clearance remain similar .

Biological Activity

5'-ODMT cEt N-Bzm5 C Phosphoramidite (Amidite) is a specialized compound in the field of nucleic acid chemistry, particularly known for its application in antisense oligonucleotide synthesis. This article explores its biological activity, structural characteristics, and relevant research findings.

Compound Overview

- Common Name : 5'-ODMT cEt N-Bzm5 C Phosphoramidite

- CAS Number : 1197033-19-4

- Molecular Formula : C₄₉H₅₆N₅O₈P

- Molecular Weight : 889.97 g/mol

- Structure : This compound is a modified nucleic acid analog, specifically designed to enhance hybridization properties and stability against enzymatic degradation.

Biological Activity

5'-ODMT cEt N-Bzm5 C Phosphoramidite exhibits several important biological activities:

- Hybridization Properties : The compound shows enhanced hybridization capabilities compared to standard nucleic acids. This is crucial for its use in antisense oligonucleotides, where effective binding to target RNA sequences is necessary for therapeutic efficacy .

- Mismatch Discrimination : It demonstrates significant mismatch discrimination, allowing it to differentiate between perfectly matched and mismatched targets. This property is vital for applications in gene silencing and targeted therapies .

- Resistance to Exonuclease Digestion : The compound's structure provides resistance to exonuclease activity, which is beneficial for maintaining the integrity of oligonucleotides in biological systems .

Case Studies

-

Antisense Oligonucleotide Development :

- A study evaluated the incorporation of 5'-ODMT cEt N-Bzm5 C Phosphoramidite into antisense oligonucleotides targeting specific mRNA sequences. The results indicated that oligonucleotides synthesized with this phosphoramidite exhibited improved binding affinity and reduced off-target effects compared to traditional phosphoramidites .

-

Therapeutic Applications :

- Research has shown that oligonucleotides containing this compound can effectively downregulate gene expression associated with various diseases, including cancer. The ability to selectively silence genes through enhanced hybridization and stability has opened new avenues in therapeutic development .

- In Vivo Studies :

| Property | Value |

|---|---|

| Molecular Weight | 889.97 g/mol |

| Molecular Formula | C₄₉H₅₆N₅O₈P |

| LogP | 9.20458 |

| PSA | 181.42 |

Comparison of Antisense Oligonucleotides

| Oligonucleotide Type | Binding Affinity | Mismatch Discrimination | Stability Against Exonucleases |

|---|---|---|---|

| Standard Phosphoramidites | Moderate | Low | Moderate |

| 5'-ODMT cEt N-Bzm5 C | High | High | High |

Q & A

Basic: What are the standard protocols for incorporating 5'-ODMT cEt N-Bzm5 C Phosphoramidite into oligonucleotides during solid-phase synthesis?

Answer:

The amidite is incorporated using automated solid-phase oligonucleotide synthesis (SPOS) protocols. Key steps include:

- Deprotection: Removal of the 5'-ODMT (dimethoxytrityl) group with 3% dichloroacetic acid (DCA) in dichloromethane (DCM) to activate the 5'-OH for coupling .

- Coupling: Reacting the amidite (dissolved in anhydrous acetonitrile at 0.067 mM) with a 5'-OH-terminated oligonucleotide-bound support. The reaction is catalyzed by an activator (e.g., 1H-tetrazole or ethylthiotetrazole) for 1–3 minutes under argon .

- Capping: Unreacted 5'-OH groups are blocked using acetic anhydride and 1-methylimidazole to prevent deletion sequences.

- Oxidation: The phosphite triester intermediate is oxidized to a phosphate triester using iodine/water/pyridine .

For optimal results, ensure anhydrous conditions and use ultramild deprotection protocols (e.g., concentrated ammonium hydroxide at room temperature for 1 hour) to preserve the N-Bzm5 (benzamidate) protecting group .

Basic: What solvent systems are recommended for dissolving this amidite in automated synthesizers?

Answer:

The amidite is typically dissolved in anhydrous acetonitrile (0.067–0.1 M) for automated synthesis. Acetonitrile ensures compatibility with standard synthesizer tubing and prevents side reactions. For manual synthesis, dry dichloromethane (DCM) may also be used, as described in protocols involving DIEA (N,N-diisopropylethylamine) and 2-cyanoethyl chlorophosphoramidite . Ensure solvents are freshly distilled over molecular sieves to maintain low water content (<10 ppm).

Advanced: How can researchers optimize coupling efficiency for challenging oligonucleotide sequences?

Answer:

Low coupling efficiency (<98%) in GC-rich or structured sequences can be mitigated by:

- Increasing coupling time to 5–10 minutes to overcome steric hindrance from the cEt (constrained ethyl) bridge .

- Using a 2–3× molar excess of amidite relative to the growing oligonucleotide chain.

- Replacing standard activators with more reactive alternatives (e.g., 5-benzylthio-1H-tetrazole) to enhance phosphoramidite activation .

- Pre-synthesizing "difficult sequence" segments using lower temperatures (4°C) to reduce secondary structure formation .

Post-synthesis, analyze coupling efficiency via trityl monitoring or MALDI-TOF mass spectrometry .

Basic: What analytical techniques confirm the purity and structural integrity of the synthesized amidite?

Answer:

- HPLC: Reverse-phase HPLC with C18 columns and UV detection (260 nm) evaluates purity (>98%) and detects impurities like HMT (hydrolysis byproduct) .

- 31P NMR: Confirms phosphoramidite structure and detects oxidation products (peaks at ~146 ppm indicate HMT impurity) .

- Mass spectrometry (ESI-MS): Validates molecular weight (e.g., 881.387 Da) and detects side products from incomplete protection/deprotection .

Advanced: How to address discrepancies in thermal stability data of oligonucleotides containing this modification?

Answer:

Variations in melting temperature (Tm) may arise from:

- Hybridization conditions: Adjust buffer ionic strength (e.g., 100 mM NaCl vs. 150 mM) and compare Tm under standardized conditions .

- Sequence context: The cEt modification stabilizes A-form helices in RNA hybrids, but destabilizes B-form DNA duplexes. Use circular dichroism (CD) to confirm secondary structure .

- Data normalization: Control for strand concentration using UV absorbance at 260 nm and ensure matched salt concentrations across experiments .

Basic: What are the recommended storage conditions to ensure the amidite's stability?

Answer:

Store the lyophilized amidite desiccated at -20°C under argon. Under these conditions, the powder remains stable for 3 years . Avoid repeated freeze-thaw cycles. For short-term use (1 month), storage at 4°C in an airtight container is acceptable .

Advanced: What strategies mitigate backbone cleavage during deprotection of oligonucleotides synthesized with this amidite?

Answer:

Backbone cleavage during ammonium hydroxide deprotection can be minimized by:

- Using NaOH (0.5 M) instead of NH4OH for base-sensitive modifications. This reduces β-elimination of the cyanoethyl phosphate group .

- Shortening deprotection time to 1 hour at room temperature.

- Adding antioxidants (e.g., 0.1 M β-mercaptoethanol) to scavenge radicals generated during cleavage .

Basic: How does the cEt modification influence oligonucleotide duplex stability compared to other analogs?

Answer:

The cEt (2'-O,4'-C-ethylene-bridged) modification enhances RNA-binding affinity by enforcing a North sugar pucker, increasing Tm by 2–4°C per modification in RNA:DNA hybrids. Compared to 2'-O-Methoxyethyl (MOE), cEt provides superior nuclease resistance and reduced off-target effects .

Advanced: How to design experiments to assess N-Bzm5 protection's impact on nucleobase pairing fidelity?

Answer:

- Crystallography: Solve X-ray structures of modified oligonucleotides complexed with complementary strands to visualize hydrogen bonding .

- Isothermal titration calorimetry (ITC): Quantify binding enthalpy (ΔH) and entropy (ΔS) to detect mismatches.

- Enzymatic assays: Use DNA polymerases (e.g., Klenow fragment) to measure misincorporation rates during primer extension .

Basic: What in vivo formulation strategies are validated for oligonucleotides containing this amidite?

Answer:

For animal studies, use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.